Cupric butyrate

Description

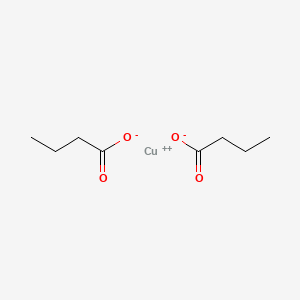

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHAKHQMSBQAKT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202311 | |

| Record name | Cupric butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-16-9 | |

| Record name | Cupric butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93NW7T6IYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Cupric Butyrate

Direct Neutralization Techniques for Cupric Butyrate (B1204436) Synthesis

Direct neutralization stands as a fundamental and widely employed method for the synthesis of copper(II) carboxylates, including cupric butyrate. This approach is predicated on the straightforward reaction between a copper(II) source and butyric acid. Several variations of this technique exist, primarily differing in the choice of the copper precursor and the solvent system employed. bu.edu.eg

Common methods for the synthesis of copper(II) carboxylates through neutralization include:

The reaction of basic copper(II) carbonate with the corresponding carboxylic acid. bu.edu.eg

The reaction between the sodium salt of a carboxylic acid and copper(II) sulfate (B86663). bu.edu.eg

The reaction of copper(II) acetate (B1210297) with a carboxylic acid, often in an ethanol-water solution. bu.edu.eg

The selection of a specific route often depends on the solubility of the reactants and the desired product. For instance, the copper acetate method is particularly suitable when the carboxylic acid is insoluble in water but soluble in ethanol (B145695). Conversely, the copper sulfate pathway is preferred when the acid is water-soluble and the resulting copper carboxylate has low solubility in water. bu.edu.eg Yields for these methods can vary significantly, generally falling within the range of 30% to 80%, depending on the specific compound and the chosen preparative method. bu.edu.eg

Controlled pH and Temperature Reaction Parameters

The control of pH and temperature is critical in the synthesis of copper compounds to ensure the formation of the desired product and prevent the precipitation of unwanted species like copper hydroxide (B78521). The stability of copper species in solution is highly dependent on these parameters. researchgate.net

The formation and precipitation of copper(II) hydroxide, for example, are influenced by both pH and temperature. At temperatures above 25°C, copper(II) hydroxide can form and precipitate at lower pH values (pH < 5). researchgate.net Studies on copper release from surfaces into solutions have shown that both temperature and pH significantly affect the process. For instance, the release of copper ions into acidic solutions increases with temperature. google.com In one study, incubating copper foil with acidic solutions at 4°C resulted in copper release ranging from 8.7 to 14.0 μg·cm⁻², while at 60°C, this increased to a range of 21.5 to 38.1 μg·cm⁻². google.com

In the context of direct neutralization, maintaining an appropriate pH is crucial. For example, when reacting a carboxylic acid with a copper salt, the solution is often made just basic to litmus (B1172312) paper to ensure complete reaction. bu.edu.eg However, excessively high pH must be avoided as it can lead to the precipitation of copper(II) hydroxide, which is generally undesirable. researchgate.net The temperature can be used to control reaction rates and the solubility of reactants and products, thereby influencing the yield and purity of the resulting this compound.

| Acidic Solution | Temperature (°C) | Copper Release (μg·cm⁻²) |

|---|---|---|

| Acetic Acid | 4 | 8.7 |

| Acetic Acid | 60 | 21.5 |

| Malic Acid | 4 | 14.0 |

| Citric Acid | 60 | 38.1 |

Role of Alkali Metal Alcoholates as Reaction Rate Enhancers

Alkali metal alcoholates, more commonly known as alkoxides, are potent bases and nucleophiles used in various organic syntheses. While not typically described as simple rate enhancers for direct neutralization, they play a crucial role in related preparations of copper(II) alkoxides, which can be precursors or analogous compounds to carboxylates. A common method for preparing copper(II) alkoxides involves the reaction of an anhydrous copper(II) halide, such as cupric chloride, with an alkali metal alkoxide. organic-chemistry.org

The alkali metal alkoxide is generally prepared in situ by reacting an alkali metal (like lithium) with an excess of an alcohol. organic-chemistry.org The resulting alcoholic solution of the alkali metal alkoxide is then reacted with the copper salt. This method highlights the utility of alkali metal alkoxides in forming copper-oxygen bonds, which is central to the structure of both alkoxides and carboxylates. The reaction between copper(II) fluoride (B91410) and a lithium alkoxide in an alcohol solution, for example, produces an insoluble copper(II) alkoxide. organic-chemistry.org While this is not a direct catalytic enhancement of a neutralization reaction, the principle of using a highly reactive metal alkoxide to drive the formation of a copper(II) product is a relevant synthetic strategy.

Comparative Analysis of Anhydrous Copper(II) Salt Precursors

The choice of the anhydrous copper(II) salt precursor is a critical factor in the synthesis of this compound, influencing reaction conditions, byproducts, and purification requirements.

A comparative overview of common precursors is presented below:

| Precursor | Typical Reaction | Advantages | Disadvantages |

| Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂) | Reacts with carboxylic acid, producing CO₂ and H₂O as byproducts. bu.edu.eg | The reaction is driven forward by the evolution of gas (CO₂). | The precursor is a basic salt, and its exact composition can vary. |

| Copper(II) Sulfate (CuSO₄) | Reacts with the sodium salt of the carboxylic acid in an aqueous solution. bu.edu.eg | Readily available and often used when the acid is water-soluble and the product is not. bu.edu.eg | The formation of sodium sulfate as a byproduct requires purification steps. |

| Copper(II) Acetate (Cu(O₂CCH₃)₂) | Reacts with the carboxylic acid in a ligand exchange reaction, often in an ethanol-water mixture. bu.edu.eg | Works well for water-insoluble carboxylic acids. bu.edu.eg | The reaction is an equilibrium, which might affect the yield. |

| Copper(II) Chloride (CuCl₂) | Used in the synthesis of copper(II) alkoxides by reacting with alkali metal alkoxides. organic-chemistry.org | Highly reactive precursor. | The presence of chloride ions can be undesirable in the final product and may require thorough removal. organic-chemistry.org |

| Copper(II) Fluoride (CuF₂) | Reacts with alkali metal alkoxides to form copper(II) alkoxides. organic-chemistry.org | Can produce chloride-free products. organic-chemistry.org | Copper(II) fluoride can be insoluble in the reaction medium, affecting reaction kinetics. organic-chemistry.org |

Aerobic Oxidation Approaches in Carboxylate Complex Synthesis

Aerobic oxidation represents a more modern and environmentally conscious approach to synthesizing carboxylate complexes. These methods utilize molecular oxygen, often from the air, as the terminal oxidant, which is a significant advantage over stoichiometric inorganic oxidants. rsc.org Copper catalysts are particularly effective in mediating these transformations. rsc.orgcornell.edu

For example, a simple and efficient copper-catalyzed method has been developed for the synthesis of aromatic carboxylic acids from aryl halides and malononitrile, using CuI/L-proline as the catalytic system. cornell.edu Another approach involves the copper(II)-mediated aerobic oxidation of benzylimidates to produce primary α-ketoamides, using molecular oxygen as the oxidant in the presence of a copper(II) salt. rsc.org These reactions showcase the versatility of copper in facilitating oxidative C-H functionalizations and C-C bond cleavages to generate carboxyl functionalities. acs.org

Copper(II)-Mediated Oxidation Mechanisms

The mechanisms of copper(II)-mediated aerobic oxidations are complex and can proceed through several pathways depending on the substrate and reaction conditions. Two prominent mechanisms involve single-electron transfer (SET) and the formation of organocopper(III) intermediates. acs.orgnih.gov

In many cases, the reaction is initiated by a single-electron transfer from an electron-rich organic substrate to copper(II), generating a radical cation and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, allowing for a catalytic cycle. acs.org

For substrates that are less electron-rich, an alternative pathway involving organometallic intermediates is often proposed. This can involve the formation of an organocopper(III) species, which can then undergo reductive elimination to form the final product. nih.gov For instance, in some C-H oxidation reactions, evidence points towards the involvement of these high-valent copper intermediates. acs.orgnih.gov The oxidation of a fluorenyl anion by copper, followed by coupling with molecular oxygen and subsequent decomposition of the resulting peroxide, is another example of a proposed radical-based mechanism. nih.gov

A possible reaction pathway for the carboxylation of aryl iodides involves the reduction of Cu(I) to Cu(0), which then undergoes oxidative addition to the aryl iodide to form an Ar-Cu(I) complex. Insertion of CO₂ yields a copper carboxylate, which is then turned over to regenerate the active catalyst. nih.gov

Substrate Scope and Ligand Exchange Processes

The substrate scope of copper-catalyzed carboxylation and aerobic oxidation reactions is notably broad, demonstrating high tolerance for a variety of functional groups. This makes the methodology highly valuable for the synthesis of complex, functionalized molecules. rsc.orgresearchgate.net

For example, in the copper-catalyzed carboxylation of terminal alkynes with CO₂, the system is not sensitive to functional groups such as esters (–COOR), hydroxyls (–OH), aldehydes (–CHO), nitriles (–CN), and nitro groups (–NO₂). researchgate.net Similarly, the carboxylation of aryl iodides shows excellent functional group tolerance, including esters, bromides, chlorides, fluorides, ethers, and ketones. nih.govnih.gov

Ligand exchange is a fundamental process in these catalytic systems. The ligands coordinated to the copper center play a crucial role in modulating its reactivity, solubility, and stability. In many syntheses, ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N'-dimethylethylenediamine (DMEDA) are used to facilitate the catalytic cycle. nih.govnih.gov The synthesis of heteroleptic Cu(II) carboxylates, which contain different types of ligands, further illustrates the importance of ligand exchange in creating structurally diverse complexes with tailored properties. The coordination environment around the copper ion, which is determined by the ligands, can influence the geometry of the complex, such as forming distorted square pyramidal or paddle-wheel cage-type structures.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of copper(II) carboxylates, including this compound, can be approached through several established methods, with the optimization of reaction conditions being crucial for maximizing product yield and purity. bu.edu.eg The selection of the synthetic route itself is a primary optimization step and is often dictated by the solubility of the carboxylic acid. bu.edu.eg

Common synthetic methods for copper(II) carboxylates include:

Reaction of basic copper(II) carbonate with the carboxylic acid. bu.edu.eg

Reaction of the sodium salt of the carboxylic acid with copper(II) sulfate. bu.edu.eg

Reaction of copper(II) acetate with the carboxylic acid, typically in an ethanol-water solution. bu.edu.eg

The copper acetate method is particularly effective when the carboxylic acid is insoluble in water but soluble in ethanol, whereas the copper sulfate method is more suitable for water-soluble acids that form a relatively water-insoluble copper carboxylate product. bu.edu.eg Yields for these methods can vary considerably, generally falling between 30% and 80%, indicating significant room for optimization. bu.edu.eg

While specific optimization studies for this compound are not extensively detailed, principles from related esterification reactions can be applied to enhance yield and purity. Key parameters that influence the outcome of such syntheses include the molar ratio of reactants, reaction temperature, time, and the use of catalysts. For instance, in the synthesis of butyl butyrate, optimizing the molar ratio of butyric acid to the alcohol, along with temperature and reaction time, has been shown to achieve yields of over 98%. researchgate.netresearchgate.net Similarly, controlling the stoichiometry when reacting a copper salt with butyric acid is fundamental to ensuring complete conversion and minimizing unreacted starting materials. youtube.com

The purification of the final product is also a critical consideration. For example, when this compound is synthesized from copper acetate, any unreacted copper acetate, which is insoluble in ethanol, can be removed by washing the product with ethanol. bu.edu.eg Thermal analysis can be employed to determine the presence of water of hydration, a common feature in many copper carboxylates. bu.edu.eg

Table 1: General Synthesis Parameters for Copper(II) Carboxylates

| Parameter | Consideration | Typical Range/Value | Source |

| Starting Materials | Choice depends on butyric acid solubility. | Copper(II) Carbonate, Copper(II) Sulfate, Copper(II) Acetate | bu.edu.eg |

| Solvent | Depends on the chosen synthetic method and reactant solubility. | Water, Ethanol, Ethanol-Water mixtures | bu.edu.eg |

| Yield | Varies with the compound and method used. | 30 - 80% | bu.edu.eg |

| Purification | Washing with appropriate solvents to remove unreacted starting materials. | e.g., Ethanol wash for copper acetate method | bu.edu.eg |

Solid-Phase Synthesis Considerations

The study of this compound in the solid state is centered on its distinct structural characteristics, most notably the formation of dimeric "paddle-wheel" structures. nih.govmdpi.com This motif is common among copper(II) carboxylates and is a key consideration in its synthesis and characterization. mdpi.com

In this dinuclear structure, two copper atoms are bridged by four carboxylate (butyrate) ligands. bu.edu.eg Each copper ion typically exhibits a square pyramidal or distorted square pyramidal geometry. nih.govmdpi.com The equatorial positions are occupied by four oxygen atoms from the bridging butyrate groups, and the axial position can be occupied by a solvent molecule, such as water, or another coordinating ligand. mdpi.comnih.gov

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for confirming the coordination mode of the carboxylate group in the solid state. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate (COO) group is indicative of its binding mode. For a bridging bidentate coordination, as seen in the paddle-wheel structure, the Δν value is expected to fall within a specific range. In studies of similar copper(II) carboxylates, a Δν value between 170–250 cm⁻¹ is suggestive of this bridging mode. nih.gov

Table 2: Spectroscopic Data for Confirming Solid-State Carboxylate Coordination

| Compound Type | Coordination Mode | Spectroscopic Method | Key Indicator (Δν = νasym(COO) - νsym(COO)) | Source |

| Dinuclear Cu(II) Carboxylates | Bridging Bidentate | FT-IR Spectroscopy | 170 - 250 cm⁻¹ | nih.gov |

| Cu(II) Perfluorinated Carboxylates | Bridging | IR Spectroscopy | Values close to the corresponding sodium salts | nih.gov |

The synthesis method directly impacts the final solid product. For example, reactions carried out in aqueous or partially aqueous solutions often result in the incorporation of water molecules into the crystal lattice, which can occupy the axial coordination sites of the copper ions. mdpi.com The solid product is typically isolated via suction filtration and air-dried. bu.edu.eg

Novel Synthetic Strategies for Discrete and Polymeric Forms

Recent research has focused on developing strategies to control the final architecture of copper carboxylate compounds, leading to either discrete molecules (like the common paddle-wheel dimer) or extended coordination polymers. acs.orgrsc.org The choice between these forms is heavily influenced by the reaction conditions and the introduction of ancillary ligands. rsc.orgnih.gov

Discrete Complexes: The synthesis of discrete this compound, typically in its dimeric form, is the most common outcome under standard conditions. mdpi.com However, the introduction of bulky or specific monodentate ligands can enforce the formation of mononuclear or dinuclear complexes by occupying the axial coordination sites and preventing further extension into a polymeric chain. nih.gov

Coordination Polymers: The creation of polymeric copper carboxylate structures involves using bridging ligands that can link the discrete dimeric units. The basicity of the carboxylate anion itself can play a role in determining the final structure. acs.org A key strategy involves the use of bifunctional ancillary ligands, such as pyrazole (B372694) or substituted pyridines, which can coordinate to the copper centers and bridge the dinuclear paddle-wheel units into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. acs.orgresearchgate.net

Different synthetic methods can yield different products. For example:

Evaporative Crystallization: Slowly evaporating the solvent from a reaction mixture can produce high-quality crystals of either discrete or polymeric forms. rsc.org

Hydrothermal Synthesis: This method, carried out in a sealed vessel at elevated temperatures and pressures, can promote the formation of robust, often polymeric, frameworks. researchgate.net

Mechanosynthesis (Grinding): Grinding reactants together can produce coordination compounds, sometimes yielding a mixture of discrete and polymeric phases. rsc.org

The selection of solvent can also direct the structure. The use of mixed solvent systems or the introduction of specific guest molecules can lead to the formation of novel 2D coordination polymers with clathration (guest-trapping) abilities. mdpi.com For instance, reacting copper(II) nitrate (B79036) with a flexible ligand in the presence of various aromatic guest molecules has been shown to produce different 2D rhombus-grid polymers. mdpi.com A new one-dimensional copper(II) coordination polymer has been synthesized where copper(II) ions are bridged alternately by oxamido and carboxylato groups. nih.gov

Table 3: Strategies for Directing Structural Formation of Copper Carboxylates

| Desired Form | Synthetic Strategy | Key Components/Conditions | Example Outcome | Source |

| Discrete | Standard Synthesis / Use of Monodentate Ligands | Butyric acid, Copper(II) salt, Solvents (water, ethanol) | Dinuclear "paddle-wheel" complex | mdpi.com |

| Polymeric | Use of Bridging Ancillary Ligands | Ancillary ligands like pyrazole, 2,2'-diamino-4,4'-bithiazole | 1D, 2D, or 3D coordination polymers | acs.orgnih.gov |

| Polymeric | Hydrothermal Synthesis | Mixed ligands, High temperature/pressure | 2D grid-like framework | researchgate.net |

| Polymeric | Guest-Templated Synthesis | Flexible ligands, Guest molecules (e.g., biphenyl) | 2D rhombus grid polymer with clathration | mdpi.com |

Structural Elucidation and Advanced Characterization Techniques for Cupric Butyrate Complexes

Spectroscopic Investigations for Molecular and Electronic Structure Determination

The elucidation of the molecular and electronic framework of cupric butyrate (B1204436), a dimeric copper(II) carboxylate, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into ligand coordination, metal-ligand bonding, electronic transitions, and the magnetic properties arising from the paramagnetic Cu(II) centers.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of cupric butyrate, offering direct information on the coordination environment of the carboxylate ligands. tandfonline.com The analysis of the vibrational spectra, particularly the stretching frequencies of the carboxylate group (COO), is indicative of its bonding mode to the copper centers.

The IR spectrum of crystalline this compound displays characteristic absorption bands corresponding to the vibrational modes of the butyrate ligands. tandfonline.com The most diagnostic of these are the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the carboxylate group. In this compound, the intense band observed around 1588 cm⁻¹ is assigned to the COO asymmetric stretching vibration. tandfonline.com This is complemented by the symmetric stretching vibration which appears at lower frequencies.

Beyond the carboxylate group itself, other vibrations within the butyrate chain are assigned. These include various wagging (w), twisting (tw), and rocking (γ) modes of the methylene (B1212753) (CH₂) groups, as well as C-C stretching vibrations. tandfonline.com The assignment of these bands is often aided by comparison with related copper(II) carboxylates, such as copper(II) acetate (B1210297) and propionate (B1217596). tandfonline.com

Table 1: Assignment of Major Infrared Vibrational Bands for Crystalline this compound This table is interactive. Click on the headers to sort the data.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Source |

|---|---|---|---|

| ~1588 | ν(COO) asymmetric | Asymmetric Carboxylate Stretch | tandfonline.com |

| ~1420 | ν(COO) symmetric | Symmetric Carboxylate Stretch | |

| ~1315 | w(CH₂) | Wagging CH₂ Vibration | tandfonline.com |

| ~1270-1180 | tw(CH₂) | Twisting CH₂ Vibration | tandfonline.com |

| ~1120, 870 | ν(C-C) | Carbon-Carbon Stretch | tandfonline.com |

| ~760, 720 | γ(CH₂) | Rocking CH₂ Vibration | tandfonline.com |

Note: Frequencies are approximate and can vary based on experimental conditions. The symmetric COO stretch is assigned based on typical values for carboxylate complexes.

A key feature in the IR spectrum of crystalline this compound is the splitting of certain vibrational bands. tandfonline.com This phenomenon is particularly evident for the modes associated with the methylene groups of the butyrate ligand. tandfonline.combohrium.com For instance, where a single band might be expected for a specific CH₂ vibration, multiple bands are observed. tandfonline.com

This band splitting arises from the presence of two non-equivalent sets of carboxylate ligands within the crystal structure. tandfonline.combohrium.com The dimeric structure of this compound facilitates different crystalline packing and conformations of the butyrate chains, leading to distinct vibrational environments for the ligands. tandfonline.com The most significant splitting effects are observed for vibrations involving the carbon chain fragment directly linked to the α-carbon, highlighting the sensitivity of IR spectroscopy to subtle structural differences in the solid state. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy Studies

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. The spectrum is typically characterized by two principal absorption features, which are hallmarks of binuclear copper(II) carboxylates. uni-muenchen.deresearchgate.net

d-d Transitions: A broad and relatively weak absorption band is observed in the visible to near-infrared (NIR) region, generally centered around 700 nm. This band is assigned to the d-d electronic transitions of the Cu(II) ions, which have a d⁹ electron configuration. nih.govscispace.com The Jahn-Teller effect in the distorted octahedral or square pyramidal coordination environment around the copper ions lifts the degeneracy of the d-orbitals, allowing for these transitions. scispace.com

Ligand-to-Metal Charge Transfer (LMCT): A much more intense and prominent absorption band appears in the ultraviolet (UV) region of the spectrum. nih.govmdpi.com This band is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the carboxylate ligands to a molecular orbital that is mainly copper d-orbital in character, specifically the singly occupied d(x²-y²) orbital. mdpi.comsemanticscholar.org

Table 2: Characteristic Electronic Transitions for this compound This table is interactive. Click on the headers to sort the data.

| Spectral Region | Wavelength (approx.) | Transition Type | Description | Source |

|---|---|---|---|---|

| Visible / NIR | ~700 nm | d-d transition | Weak absorption from electron transitions between copper d-orbitals. | researchgate.netnih.gov |

| Ultraviolet (UV) | ~200-400 nm | LMCT | Intense absorption from electron transfer from butyrate ligand to copper ion. | nih.govmdpi.comsemanticscholar.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like this compound, which contains Cu(II) ions (d⁹, S=1/2). universite-paris-saclay.fr The EPR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron. marquette.edu

For dimeric copper(II) carboxylates, the EPR spectrum is typically described by a spin Hamiltonian that accounts for the electron Zeeman interaction and the hyperfine coupling between the electron spin and the copper nuclear spin (I=3/2). ethz.ch The spectra of powdered samples are generally axial, characterized by two principal g-values (g∥ and g⊥) and corresponding hyperfine coupling constants (A∥ and A⊥). ethz.chresearchgate.net The condition g∥ > g⊥ > g_e (2.0023) is typical for Cu(II) complexes with a d(x²-y²) ground state in a square-planar or elongated octahedral geometry. ethz.chresearchgate.net Analysis of these parameters provides insight into the nature of the copper-ligand bonds and the symmetry of the coordination sphere. mdpi.com

Table 3: Key Parameters from EPR Spectroscopy of Cu(II) Complexes This table is interactive. Click on the headers to sort the data.

| Parameter | Symbol | Information Provided | Typical Value Range for Cu(II) | Source |

|---|---|---|---|---|

| Parallel g-tensor component | g∥ | Describes the magnetic field interaction parallel to the main symmetry axis. | 2.18 - 2.30 | researchgate.netlibretexts.org |

| Perpendicular g-tensor component | g⊥ | Describes the magnetic field interaction perpendicular to the main symmetry axis. | 2.06 - 2.09 | researchgate.netlibretexts.org |

| Parallel Hyperfine Coupling | A∥ | Measures the interaction between the electron spin and the copper nucleus parallel to the axis. | 120 - 200 G | libretexts.org |

| Perpendicular Hyperfine Coupling | A⊥ | Measures the interaction between the electron spin and the copper nucleus perpendicular to the axis. | < 50 G | libretexts.org |

Note: The specific values for this compound would be determined experimentally. Values shown are representative of similar Cu(II) complexes.

Nuclear Magnetic Resonance (NMR) Methods for Solid-State Characterization

While solution NMR is generally not feasible for paramagnetic compounds like this compound due to significant line broadening, solid-state NMR (ssNMR) offers a viable pathway for structural characterization. nih.govnih.gov The application of ssNMR to paramagnetic systems is challenging but can yield unique structural details not accessible by other methods.

By using techniques such as magic-angle spinning (MAS), it is possible to acquire structurally informative spectra. youtube.com For this compound, ¹³C ssNMR could be employed to study the conformation and packing of the butyrate ligands in the crystalline state. nih.govnih.gov This can reveal information about the different environments of the carbon atoms, complementing the findings from IR spectroscopy regarding non-equivalent ligand sets. nih.gov

Furthermore, direct characterization of the metal center is possible, although technically demanding. The development of ⁶³/⁶⁵Cu ssNMR spectroscopy is an emerging field that holds promise for directly probing the local coordination environment of the copper ions in materials like metal-organic frameworks and other coordination complexes. rsc.org Such an analysis on this compound could provide precise details on the Cu-O bonding and the geometry of the dimeric core.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. wikipedia.org It provides fundamental information on unit cell dimensions, bond lengths, and bond angles. carleton.edu For this compound, both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of its solid-state structure. wikipedia.orgcarleton.edu

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single-crystal X-ray diffraction offers precise details about the molecular geometry and the arrangement of molecules within the crystal lattice. carleton.edu Copper(II) carboxylates, including this compound, are well-known for forming a dinuclear "paddle-wheel" structure. In this arrangement, two copper(II) ions are bridged by four carboxylate (butyrate) ligands. The copper atoms are also typically coordinated to an axial ligand, often a water molecule, on each end of the dinuclear unit. This coordination results in each copper ion having a distorted square pyramidal geometry.

While a specific, complete crystallographic dataset for this compound is not detailed in the provided search results, the structure is analogous to other well-characterized copper(II) carboxylates, such as copper(II) acetate. The key feature is the Cu-Cu bond within the dimer, which is a direct consequence of the bridging butyrate ligands holding the metal centers in close proximity. The molecular packing in the solid state is then determined by how these dimeric units arrange themselves, influenced by intermolecular forces like hydrogen bonding, especially if axial water ligands are present. mdpi.com

Representative Crystallographic Data for a Dinuclear Copper(II) Carboxylate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5105 |

| b (Å) | 8.556 |

| c (Å) | 13.899 |

| β (°) | 117.15 |

| Cu-Cu distance (Å) | ~2.6 |

| Avg. Cu-O (eq.) distance (Å) | ~1.97 |

| Cu-O (axial) distance (Å) | ~2.17 |

| Note: This table presents typical data for a representative dinuclear copper(II) carboxylate complex to illustrate the paddle-wheel structure's parameters. |

Powder X-ray Diffraction (PXRD) for Phase Composition and Crystallite Size

Powder X-ray diffraction is an indispensable tool for confirming the phase purity of a bulk sample and for identifying crystalline components in a mixture. ncl.ac.ukmdpi.com For a newly synthesized batch of this compound, the experimental PXRD pattern is compared to a pattern simulated from its known single-crystal structure. ncl.ac.uk A match between the peak positions and relative intensities confirms that the bulk material consists of a single, pure crystalline phase. ncl.ac.uk

PXRD is also crucial for analyzing the products of thermal decomposition. scirp.org When this compound is heated, it decomposes into a mixture of other solid phases. PXRD analysis of the residue can identify these components, which typically include copper oxides like cuprite (B1143424) (Cu₂O) and tenorite (CuO), and under certain conditions, metallic copper (Cu). scirp.org Each crystalline phase produces a unique set of diffraction peaks at specific 2θ angles. nist.gov

Characteristic XRD Peaks (2θ) for this compound Decomposition Products (Cu Kα radiation)

| Phase | (hkl) Plane | 2θ (degrees) |

| Cuprite (Cu₂O) | (111) | 36.4 |

| (200) | 42.3 | |

| (220) | 61.4 | |

| Tenorite (CuO) | (111) | 38.7 |

| (200) | 35.5 | |

| Copper (Cu) | (111) | 43.3 |

| (200) | 50.4 |

Thermal Analysis Methods (e.g., TG Analysis) for Stability and Decomposition Pathways

Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are used to study the thermal stability and decomposition behavior of materials. mdpi.commdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.commdpi.com For hydrated this compound, the TGA curve typically shows a multi-step decomposition process, analogous to that of copper(II) acetate monohydrate. scirp.org

The first mass loss event, occurring at lower temperatures (around 100-120 °C), corresponds to dehydration—the loss of any coordinated water molecules. scirp.org Following dehydration, the anhydrous this compound complex remains stable up to a higher temperature, typically above 200 °C. The subsequent major mass loss signifies the decomposition of the butyrate ligands, a process known as decarboxylation. scirp.org This decomposition leads to the formation of copper oxides. scirp.orgmdpi.com The specific oxide formed (Cu₂O or CuO) and the potential for further reduction to metallic copper can depend on the atmosphere (e.g., inert or oxidizing) under which the analysis is performed. scirp.org

Typical Thermal Decomposition Stages for a Hydrated Copper(II) Carboxylate

| Temperature Range (°C) | Mass Loss (%) | Process |

| 100 - 120 | ~9% | Dehydration (Loss of H₂O) |

| 240 - 310 | ~55% | Decomposition of anhydrous complex (decarboxylation) |

| > 310 | Varies | Conversion between copper oxides / Reduction |

| Note: This table is based on the decomposition of copper(II) acetate monohydrate, which serves as a model for this compound. scirp.org |

Magnetic Property Investigations of this compound Systems

The magnetic properties of this compound are a direct result of its dinuclear structure. The presence of two Cu(II) ions (each with an unpaired electron, S=1/2) in close proximity allows for a magnetic exchange interaction to occur between them, mediated by the bridging butyrate ligands. wikipedia.org

Magnetic Susceptibility Measurements

The most definitive evidence for the magnetic coupling in this compound comes from magnetic susceptibility measurements as a function of temperature. For uncoupled paramagnetic centers, magnetic susceptibility is expected to increase continuously as the temperature decreases. However, for an antiferromagnetically coupled system like the this compound dimer, the behavior is distinctly different.

As the temperature is lowered, the magnetic susceptibility initially increases, similar to a paramagnetic material. It then reaches a broad maximum at a specific temperature before rapidly decreasing towards zero as the temperature approaches 0 K. aps.org This characteristic peak is a hallmark of antiferromagnetic coupling. It reflects the thermal depopulation of the magnetically active excited state (the triplet state) in favor of the non-magnetic ground state (the singlet state) as the thermal energy (kBT) becomes insufficient to overcome the energy gap between these states. libretexts.org

Analysis of Exchange Interaction Energies (J-values)

The strength of the magnetic coupling between the two copper(II) centers is quantified by the exchange interaction energy, commonly denoted as J. libretexts.org This J-value represents the energy difference between the spin-singlet ground state (S=0, spins paired) and the spin-triplet excited state (S=1, spins parallel). libretexts.org

In the convention where the spin Hamiltonian is expressed as H = -2JS₁·S₂, a negative J-value indicates antiferromagnetic coupling, where the singlet state is lower in energy than the triplet state. This is the case for this compound. The magnitude of J is determined by fitting the experimental magnetic susceptibility versus temperature data to the appropriate theoretical model (the Bleaney-Bowers equation). The value is highly sensitive to the geometry of the dimer, particularly the Cu-O-C-O-Cu bridging pathway, and provides direct insight into the efficiency of the butyrate ligands in mediating the magnetic exchange. For copper(II) carboxylate dimers, these J-values are typically in the range of -100 to -170 cm⁻¹ (or +200 to +340 cm⁻¹ in the H = +JS₁·S₂ convention), confirming a strong antiferromagnetic interaction. researchgate.net

Magneto-Structural Correlations

The magnetic properties of this compound and related binuclear copper(II) carboxylate complexes are intrinsically linked to their molecular structure. These compounds typically adopt a dimeric "paddlewheel" conformation, where two copper(II) ions are bridged by four carboxylate ligands. This structural arrangement facilitates a magnetic interaction between the two paramagnetic Cu(II) centers (each with a spin S = 1/2), which is mediated by the bridging carboxylate groups through a mechanism known as superexchange.

The dominant magnetic feature of these dimers is intramolecular antiferromagnetic coupling, leading to a singlet ground state (S=0) and an excited triplet state (S=1). The energy separation between these states is defined as -2J, where a more negative value indicates stronger antiferromagnetic coupling. Research has established clear correlations between specific structural parameters of these paddlewheel complexes and the magnitude of the exchange coupling constant, J.

Detailed research findings indicate that the primary factors influencing the strength of the magnetic coupling include the nature of the carboxylato bridge, the coordination geometry around the copper ions, and the distance between the two copper centers. tandfonline.com For instance, the electronic properties of the R group on the carboxylate ligand (RCOO⁻) can modulate the electron density within the bridging pathway, thereby affecting the efficiency of the superexchange interaction. An increase in the electron-donating ability of the R group generally leads to a weaker antiferromagnetic interaction. A qualitative trend has been observed where the ferromagnetic spin-exchange parameter J increases along the series: formate (B1220265) < acetate < propionate < butyrate. rsc.org

The geometry of the Cu₂(O₂CR)₄ core is also critical. The Cu-Cu distance, the Cu-O bond lengths, and the O-Cu-O bond angles are all interrelated and impact the -2J value. tandfonline.com For example, in a series of dinuclear copper(II) trimethoxybenzoate complexes, a compound with a Cu-Cu separation of 2.6009(7) Å exhibited a -2J value of 272 cm⁻¹. mdpi.com In contrast, copper(II) acetate monohydrate, with a Cu-Cu distance of approximately 2.64 Å, shows a -2J value of about 294 cm⁻¹. researchgate.net The coordination of axial ligands to the copper centers can also influence the geometry of the Cu₂O₈ core and, consequently, the magnetic coupling. The degree of pyramidal distortion at the copper centers and the planarity of the bridging carboxylate groups are key determinants of the magnetic behavior. tandfonline.comtandfonline.com

The following table presents structural and magnetic data for a selection of binuclear copper(II) carboxylate complexes, illustrating the correlation between the Cu-Cu distance and the singlet-triplet splitting energy (-2J).

| Compound | Cu-Cu Distance (Å) | -2J (cm⁻¹) | Axial Ligand |

|---|---|---|---|

| [Cu₂(2,3,4-trimethoxybenzoate)₄(H₂O)₂] | 2.6009 | 272 | Water |

| Copper(II) acetate monohydrate | ~2.64 | 294 | Water |

| [Cu₂(2-bromopropanoato)₄(caffeine)₂] | Not specified | Binuclear structure consistent with magnetic data | Caffeine |

Coordination Chemistry and Structural Diversity of Cupric Butyrate

Coordination Modes of Butyrate (B1204436) Ligands with Copper Centers

Carboxylate ligands, including butyrate, are known to exhibit a range of coordination modes when binding to metal centers. These modes significantly influence the resulting structural architecture and magnetic properties of the complexes. The most common coordination modes observed for carboxylate ligands in copper complexes are:

Monodentate: The carboxylate group binds to a single metal ion through one oxygen atom.

Bidentate Chelating: The carboxylate group binds to a single metal ion through both oxygen atoms, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal ions. This can occur in several conformations:

Syn-syn: Both oxygen atoms coordinate to different metal centers, with the C=O and C-O bonds oriented similarly relative to the metal-metal axis. This mode is particularly prevalent in paddlewheel structures. jetir.orgorientjchem.orgias.ac.in

Syn-anti: One oxygen atom bridges two metal centers, while the other coordinates to only one metal center.

Anti-anti: Both oxygen atoms bridge two metal centers, but with opposite orientations relative to the metal-metal axis.

In the context of cupric butyrate and related copper(II) carboxylates, the bridging bidentate syn-syn coordination mode is frequently observed, playing a crucial role in the formation of paddlewheel structures and coordination polymers. jetir.orgorientjchem.orgias.ac.inresearchgate.net The branched nature of the isobutyrate ligand, often encountered in literature concerning copper carboxylates, can also influence steric packing and intermolecular interactions in the solid state. jetir.org

Formation of Mononuclear and Multinuclear Copper Complexes

While the literature extensively details the multinuclear and polymeric structures of copper carboxylates, specific characterization of isolated mononuclear this compound complexes is less common. The tendency of copper(II) to form multinuclear species, particularly paddlewheel dimers and higher-order clusters, often dominates the observed structures.

A ubiquitous structural motif in copper(II) carboxylates is the dinuclear paddlewheel complex. These structures feature a central Cu₂ core, where two copper(II) ions are bridged by four carboxylate ligands in a syn-syn bridging mode. This arrangement creates a robust dimeric unit with a Cu-Cu bond or strong interaction, typically in the range of 2.55 to 2.65 Å. orientjchem.orgnih.govmdpi.comresearchgate.net The coordination sphere around each copper atom is usually completed by axial ligands, leading to a distorted square-pyramidal or octahedral geometry. Copper(II) acetate (B1210297) serves as a foundational example, establishing the paddlewheel paradigm that extends to other copper carboxylates, including those derived from butyric acid. jetir.org

Table 1: Structural Features of Dinuclear Paddlewheel Copper(II) Complexes

| Feature | Description | Typical Cu-Cu Distance | Common Coordination Mode of Carboxylate | Axial Ligands |

| Paddlewheel Core | Two Cu(II) ions bridged by four carboxylate ligands | ~2.55 - 2.65 Å | Syn-syn bridging bidentate | Variable |

| Geometry | Distorted square-pyramidal or octahedral around each Cu(II) ion | |||

| Formation | Common motif for Cu(II) carboxylates, including those with butyrate |

Copper(I) butyrate provides a notable example of a tetranuclear copper cluster. The structure, [Cu₄(O₂CCH₂CH₂CH₃)₄], features a planar core composed of four copper(I) atoms bridged by four butyrate ligands. These ligands alternate above and below the Cu₄ plane, forming a rhombus-like arrangement of copper ions. rsc.orgacs.orgacs.org The intramolecular Cu-Cu distances within this core are typically around 2.72 Å. rsc.orgacs.org These tetranuclear units can further aggregate through intermolecular copper-oxygen interactions, leading to the formation of one-dimensional polymeric structures. rsc.orgacs.org

Table 2: Structural Features of Tetranuclear Copper(I) Butyrate

| Feature | Description | Intramolecular Cu-Cu Distance | Intermolecular Interactions | Polymeric Structure |

| Tetranuclear Core | Planar rhombus of four Cu(I) atoms bridged by four butyrate ligands | ~2.72 Å | Cu···O contacts | 1D Zigzag Ribbon |

| Ligand Binding | Butyrate ligands bridge copper atoms alternately above and below the Cu₄ plane | |||

| Formation | Synthesized from Cu₂O and butyric acid/anhydride |

While paddlewheel dimers and tetranuclear clusters are prominent, other multinuclear copper complexes involving carboxylate ligands have been reported. For instance, reactions involving pyrazole (B372694) and copper(II) carboxylates can lead to trinuclear triangular clusters with a [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core, which can further assemble into hexanuclear units. nih.govacs.orgrsc.org These examples highlight the ability of carboxylate ligands to mediate the formation of complex multinuclear architectures, though they often involve ancillary ligands like pyrazole.

Polymeric and Extended Coordination Structures

The discrete multinuclear units of copper butyrate, particularly the paddlewheel dimers and tetranuclear clusters, can act as building blocks for extended coordination polymers. These structures arise when the multinuclear units are linked together by additional bridging ligands or through intermolecular interactions. For example, the tetranuclear copper(I) butyrate units can form 1D polymeric zigzag ribbons via intermolecular Cu···O contacts. rsc.orgacs.org Similarly, paddlewheel structures can be incorporated into 1D chains, 2D layers, or 3D frameworks through the bridging capabilities of the carboxylate ligands or the inclusion of other bridging co-ligands. ias.ac.innih.govacs.org The specific dimensionality and topology of these coordination polymers are highly dependent on the nature of the carboxylate ligand, the presence of auxiliary ligands, and the reaction conditions.

Mechanistic Studies of Cupric Butyrate S Biological Interactions in Vitro and Fundamental

Mechanisms of Antimicrobial Efficacy

The antimicrobial properties of cupric butyrate (B1204436) are rooted in the combined effects of its constituent parts: the cupric ion (Cu²⁺) and the butyrate anion. Both components contribute to a multi-faceted mechanism of action against a range of microorganisms. The primary mechanisms involve inducing oxidative stress through redox cycling, disrupting essential cellular structures, and inhibiting the growth of specific pathogens.

A central mechanism of the antimicrobial action of copper compounds is their ability to participate in redox reactions, leading to the generation of highly toxic reactive oxygen species (ROS). nih.govresearchgate.net Copper's capacity to cycle between its cuprous (Cu⁺) and cupric (Cu²⁺) oxidation states allows it to catalyze the formation of ROS, such as superoxide (B77818) anions and hydroxyl radicals. mdpi.com This intrinsic redox activity is a key feature of copper complexes in exerting their antimicrobial effects. nih.govresearchgate.net When cupric butyrate is introduced into a biological system, the copper ion can be reduced to Cu⁺ by cellular reductants. This Cu⁺ can then react with molecular oxygen to produce superoxide radicals, which can be further converted to hydrogen peroxide and subsequently to the highly reactive hydroxyl radical via the Fenton reaction. This cascade of events leads to significant oxidative stress within the microbial cell. mdpi.com

Butyrate itself has also been shown to induce ROS generation in various cell types, including intestinal epithelial cells and human neutrophils. researchgate.netnih.gov Studies have demonstrated that butyrate can lead to an increase in ROS within minutes of treatment, with the mitochondria being a potential source of this induced oxidative stress. researchgate.net Therefore, the this compound compound combines two moieties that both promote ROS production, likely resulting in a potent synergistic effect that overwhelms the antioxidant defenses of microorganisms, leading to cell damage and death. nih.govresearchgate.netresearchgate.net

Table 1: Effects of Butyrate on Reactive Oxygen Species (ROS) Generation in Vitro

| Cell Type | Butyrate Concentration | Observed Effect on ROS | Reference |

|---|---|---|---|

| Human Neutrophils | 25 mM | Elevated hydrogen peroxide generation | nih.gov |

| Intestinal Epithelial Cells (IEC-6) | 10 mM | Increased fluorescence of ROS-sensitive dyes | researchgate.net |

This compound's antimicrobial action extends to the direct disruption of critical microbial structures. Copper complexes are known to compromise the integrity of the cell membrane, leading to leakage of intracellular contents and eventual cell lysis. nih.govresearchgate.net The lipophilic nature of the butyrate ligand can enhance the copper ion's ability to penetrate the lipid-rich microbial membranes. Once inside, copper ions can interact with and disrupt vital biomolecules. nih.gov

Butyrate on its own has been linked to membrane damage in bacteria such as Acinetobacter baumannii and Bacillus subtilis, causing depolarization and leakage of intracellular electrolytes. nih.gov Furthermore, copper ions have a high affinity for thiol groups in proteins and can bind to or inhibit enzymes, disrupting metabolic pathways essential for microbial survival. nih.gov They can also interact with microbial DNA, leading to cleavage and degradation, which ultimately prevents replication and leads to cell death. nih.govresearchgate.net The combination of membrane disruption, enzyme inhibition, and DNA damage presents a formidable multi-pronged attack on microbial cells.

The antimicrobial mechanisms of this compound are effective against a variety of pathogens, including those that are foodborne. Butyrate has demonstrated the ability to control the proliferation of pathogens by creating an anaerobic environment in the gut, which is unfavorable for aerobic pathogens like Salmonella and E. coli. frontiersin.org It also enhances the antimicrobial activity of macrophages, improving their ability to clear pathogens such as Salmonella enterica and Citrobacter rodentium. frontiersin.orgunimelb.edu.au

In the context of foodborne toxins, butyrate has been shown to alleviate the disruption of the intestinal epithelial barrier caused by deoxynivalenol, a mycotoxin produced by Fusarium species. nih.gov It helps counteract the toxin's negative effects on tight junctions and innate epithelial defenses. nih.gov Given that copper complexes exhibit broad-spectrum antimicrobial activity, the formulation of this compound is expected to be effective against a wide range of bacterial and fungal pathogens by combining the barrier-protective and immune-modulating effects of butyrate with the potent, direct antimicrobial actions of copper. nih.govresearchgate.net

Interaction with Biological Molecules and Systems

The biological interactions of this compound are dictated by the physiological handling of both copper and butyrate. As a source of copper, it enters the complex network of copper metabolism, while the butyrate component can influence cellular energy and signaling pathways. Its effects on oxidative stress pathways are a direct consequence of the chemical properties of its constituents.

Upon introduction into a biological system, this compound will dissociate, releasing cupric ions (Cu²⁺). These ions are then integrated into the host's copper metabolism pathways. Extracellularly, Cu²⁺ is typically reduced to cuprous ions (Cu⁺) before being transported into cells via transporters like copper transporter 1 (Ctr1). researchgate.net Inside the cell, a sophisticated network of copper chaperones manages its trafficking to prevent toxicity. frontiersin.orgplos.org

For instance, the chaperone Atox1 delivers copper to ATP7A and ATP7B, which are transporters located in the trans-Golgi network that incorporate copper into cuproenzymes for secretion. researchgate.net Other chaperones deliver copper to specific organelles, such as the mitochondria for incorporation into cytochrome c oxidase, an essential enzyme for cellular respiration. researchgate.netplos.org Excess intracellular copper is sequestered by proteins like metallothioneins to prevent oxidative damage. frontiersin.org Therefore, this compound serves as a delivery vehicle for copper, which is then subjected to these tightly regulated homeostatic mechanisms that control its uptake, distribution, and excretion. nih.govnih.gov

Table 2: Key Proteins in Cellular Copper Homeostasis

| Protein | Function | Cellular Location | Reference |

|---|---|---|---|

| Ctr1 | High-affinity copper transporter (uptake of Cu⁺) | Plasma membrane | researchgate.net |

| Atox1 | Copper chaperone | Cytosol | researchgate.net |

| ATP7A/B | Copper-transporting ATPases (efflux and loading into enzymes) | Trans-Golgi Network | researchgate.net |

| Metallothioneins | Sequestration and detoxification of excess copper | Cytosol | frontiersin.org |

| Cytochrome c oxidase | Cuproenzyme essential for cellular respiration | Mitochondria | plos.org |

This compound is anticipated to be a potent modulator of oxidative stress pathways, primarily due to the pro-oxidant nature of both copper and butyrate. In vitro, copper ions are known to catalyze the formation of ROS, which can induce a state of oxidative stress if cellular antioxidant capacities are exceeded. mdpi.com This can lead to damage to lipids, proteins, and DNA. mdpi.com

Butyrate has demonstrated complex, context-dependent effects on oxidative stress. In some in vitro models, it alleviates oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). mdpi.comnih.gov Conversely, other studies show that butyrate can induce ROS production, contributing to cellular stress. researchgate.netnih.gov For example, in THP-1 cells, sodium butyrate was found to alleviate oxidative stress induced by advanced glycation end products (AGEs) by decreasing ROS levels. mdpi.com However, in other cell lines, butyrate treatment directly increased ROS formation. researchgate.netnih.gov The combination of copper's strong redox activity with butyrate's ability to modulate cellular metabolism and ROS production suggests that this compound would likely induce a significant oxidative stress response in vitro, a key component of its antimicrobial and cytotoxic effects. nih.govmdpi.com

Advanced Material Science and Nanotechnology Applications of Cupric Butyrate

Preparation of Copper-Containing Thin Films

Cupric butyrate (B1204436) is recognized as a useful precursor material for the deposition of copper-containing thin films. americanelements.com Organometallic compounds like cupric butyrate are instrumental in techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which enable the precise formation of ultrathin films with controlled stoichiometry and morphology. The thermal decomposition or volatilization of this compound under specific conditions can yield metallic copper or copper oxide films, depending on the process parameters and the presence of reactive gases. sigmaaldrich.com These copper-based thin films are critical components in various electronic and optical devices, benefiting from copper's inherent conductivity and optical properties.

Synthesis of Nanoparticles and Nanostructures

The application of this compound extends to the synthesis of copper nanoparticles (CuNPs) and other nanostructures. americanelements.com this compound can serve as a copper source in chemical reduction methods, where it is reacted with reducing agents, often in the presence of stabilizing agents, to form nanoparticles. mdpi.commdpi.comchemmethod.com The controlled synthesis of CuNPs is crucial, as their properties—including optical, catalytic, electrical, and biological characteristics—are highly dependent on their size, shape, and surface chemistry. mdpi.com Common synthesis routes involve copper(II) salts, which can include this compound, being reduced to elemental copper. Stabilizing agents such as polymers or organic ligands are frequently employed to prevent nanoparticle agglomeration and oxidation, ensuring the formation of stable, well-dispersed nanostructures. mdpi.commdpi.com

Table 1: Representative Synthesis Parameters for Copper Nanoparticles

| Precursor | Stabilizing Agent | Reducing Agent | Typical Particle Size | Reference(s) |

| Copper(II) salts | Trisodium citrate (B86180) (TSC) | Sodium borohydride (B1222165) (NaBH₄) | ~37 nm | mdpi.com |

| Copper(II) sulfate (B86663) | Polyethylenimine (PEI), Allylamine (AAM) | Hydrazine | 30-80 nm | mdpi.com |

| Copper(II) sulfate | Chitosan | Chemical reduction | 2-350 nm | nih.gov |

Note: this compound can serve as a copper(II) precursor in these types of syntheses.

Applications in Functional Materials

Antimicrobial Coatings

This compound exhibits significant antimicrobial activity, making it a candidate for developing antimicrobial coatings and materials. ontosight.ai The efficacy of copper compounds in controlling microbial growth is attributed to the ability of copper ions (Cu²⁺) to interact with biological molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which damage cellular components like DNA, proteins, and lipids, thereby disrupting microbial cell membranes and inhibiting essential metabolic processes. mdpi.com This property is valuable for applications requiring the prevention of bacterial and fungal proliferation, such as in agricultural settings, medical devices, and the preservation of materials. ontosight.ai Copper nanoparticles derived from copper precursors also demonstrate potent antimicrobial effects, further highlighting the utility of copper in this domain. mdpi.commdpi.comchemmethod.com

Table 2: Antimicrobial Mechanisms of Copper Ions and Nanoparticles

| Agent | Primary Mechanisms of Action | Target Microorganisms (Examples) | Reference(s) |

| Copper(II) Ions (Cu²⁺) | Disrupt cell membranes, induce oxidative stress via ROS, inhibit protein synthesis, alter nucleic acids. | Bacteria, Fungi | mdpi.com |

| Copper Nanoparticles | High surface area enhances interaction; ROS generation; membrane damage; enzyme inhibition; disruption of redox balance. | Gram-positive & Gram-negative Bacteria | mdpi.comchemmethod.com |

Electronic and Optical Materials

The incorporation of copper and its compounds into advanced materials opens avenues for applications in electronics and optics. americanelements.com Copper's excellent electrical conductivity, high tensile strength, and thermal properties make it a preferred material for electrical circuitry, heat sinks, and conductive inks. americanelements.com As a precursor, this compound can contribute to the fabrication of copper-containing thin films used in semiconductor devices, LEDs, and solar cells. americanelements.comamericanelements.com While direct electronic or optical applications of this compound itself are less documented, its role as a precursor for depositing functional copper or copper oxide films positions it as a relevant material in this field. Copper compounds, in general, are known for their semiconducting properties and are utilized in various optoelectronic devices. americanelements.com

Table 3: Key Properties of Copper Relevant to Electronic and Optical Materials

| Property | Significance in Electronics/Optics | Reference(s) |

| Electrical Conductivity | Essential for efficient signal transmission and power delivery in circuits, wires, and conductive layers. | americanelements.com |

| Thermal Conductivity | Facilitates heat dissipation, crucial for managing heat in electronic components and preventing overheating. | americanelements.com |

| Optical Properties | Copper oxides can exhibit semiconducting behavior, enabling use in solar cells and other optoelectronic applications. | americanelements.com |

| Corrosion Resistance | Contributes to the longevity and reliability of electronic components and devices. | americanelements.com |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Electronic and Geometrical Structures

Density Functional Theory (DFT) has become a important method for investigating the electronic and geometric structures of transition metal complexes, including copper(II) carboxylates. nih.govbiointerfaceresearch.com DFT calculations allow for the optimization of molecular geometries, providing predictions of bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. acs.orgmdpi.com

For cupric butyrate (B1204436), which typically exists as a dimeric "paddlewheel" structure, DFT is used to model the [Cu₂(O₂CCH₂CH₂CH₃)₄L₂] unit (where L is an axial ligand, often a solvent molecule like water or pyridine). nih.govnih.gov In these calculations, various basis sets and functionals are employed to accurately describe the electronic environment around the Cu(II) centers. biointerfaceresearch.com

Key insights from DFT studies on related copper(II) carboxylates include:

Geometric Optimization: Calculations can accurately predict the distorted square pyramidal or octahedral geometry around each copper ion. mdpi.comnih.gov The copper atom is typically found to be slightly displaced from the basal plane formed by the four oxygen atoms of the bridging butyrate ligands, moving towards the axial ligand. mdpi.com

Electronic Structure and Bonding: Natural Bond Orbital (NBO) analysis, a feature of DFT studies, helps in understanding the nature of the Cu-O bonds and the charge distribution within the molecule. biointerfaceresearch.com These analyses typically show that the copper atoms are the most positively charged centers, while the carboxylate oxygen atoms are the most negatively charged, indicating a significant ionic character in the Cu-O bonds. nih.gov

Molecular Orbitals: DFT provides information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the chemical reactivity and electronic transitions of the complex. nih.gov For dimeric copper(II) complexes, the unpaired electrons of the Cu(II) ions (d⁹ configuration) interact, which is reflected in the molecular orbital diagrams.

The table below presents typical geometric parameters for the coordination sphere of dinuclear copper(II) carboxylate complexes, as determined by DFT calculations and validated by X-ray diffraction.

| Parameter | Typical Calculated/Experimental Value | Reference(s) |

| Cu-Cu Distance (Å) | 2.55 - 2.65 | mdpi.com |

| Cu-O (equatorial) (Å) | 1.95 - 1.99 | mdpi.commdpi.com |

| Cu-L (axial) (Å) | 2.10 - 2.50 | mdpi.commdpi.com |

| O-Cu-O Angle (°) | 88 - 92 / ~175 | acs.org |

| Cu-O-C Angle (°) | 120 - 125 | acs.org |

Molecular Modeling and Simulations of Coordination Environments

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For cupric butyrate, these models are essential for visualizing and analyzing its distinct coordination environment. The most stable and common structure for copper(II) alkanoates is the dinuclear paddlewheel cage. nih.govnih.gov

This structure features:

A Dinuclear Core: Two copper(II) ions are held in close proximity.

Bridging Ligands: Four butyrate anions act as bridging ligands, with each carboxylate group spanning the two copper centers in a syn-syn conformation. mdpi.com This arrangement forms the "paddles" of the structure.

Axial Ligands: The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule or another coordinating species. nih.gov

The resulting coordination geometry around each Cu(II) ion is generally a distorted square pyramid (coordination number 5) or, if another molecule binds weakly, a distorted octahedron (coordination number 6). mdpi.comnih.gov Molecular modeling software allows for the rapid construction and energy minimization of these structures, providing insights into their stability and conformational preferences.

Simulations can explore how the nature of the alkyl chain (in this case, the propyl group of butyrate) and the axial ligand (L) influence key structural parameters like the Cu-Cu distance and the distortion from ideal geometry. These structural parameters are critical as they directly impact the spectroscopic and magnetic properties of the compound.

| Coordination Feature | Description | Common Geometries | Reference(s) |

| Primary Coordination | Each Cu(II) ion is coordinated to four oxygen atoms from four different bridging butyrate ligands. | Square Planar (basal plane) | mdpi.com |

| Axial Coordination | A fifth (and sometimes sixth) coordination site is occupied by an axial ligand (e.g., H₂O, pyridine). | Completes Square Pyramidal or Octahedral geometry | nih.govmdpi.com |

| Overall Structure | Two Cu(II) centers bridged by four carboxylate groups forming a dinuclear "paddlewheel" cage. | Dinuclear Paddlewheel | nih.govmdpi.com |

Prediction of Spectroscopic and Magnetic Properties

A significant application of computational chemistry is the prediction of molecular properties that can be measured experimentally. For this compound, these methods are particularly useful for interpreting its spectroscopic signatures and unique magnetic behavior.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.govmdpi.com This is especially useful for assigning specific bands in the experimental IR spectrum. For copper(II) carboxylates, the positions of the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination mode. The calculated difference between these frequencies (Δν) can confirm the bridging bidentate nature of the butyrate ligands. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.gov For dinuclear Cu(II) complexes, the spectra typically show a broad d-d transition band in the visible region (~650-750 nm) and a shoulder in the near-UV region (~375 nm), which is characteristic of the dimeric structure and is attributed to a ligand-to-metal charge transfer (LMCT). nih.gov

Magnetic Properties: The two interacting Cu(II) ions (each with one unpaired electron) in the dimeric structure give rise to characteristic magnetic behavior. The spins of the electrons can be either parallel (triplet state, S=1) or antiparallel (singlet state, S=0). In most copper(II) carboxylates, including this compound, the singlet state is lower in energy, leading to antiferromagnetic coupling. researchgate.net

Computational models can predict the strength of this interaction, which is quantified by the magnetic exchange coupling constant, J. A negative J value indicates antiferromagnetic behavior. The magnetic susceptibility of these systems is often modeled using the Bleaney-Bowers equation. mdpi.commdpi.com DFT calculations, particularly using broken-symmetry approaches, have been successful in predicting J values that are in good agreement with experimental data obtained from magnetic susceptibility measurements. For dinuclear copper(II) carboxylates, calculated J values are typically in the range of -280 to -340 cm⁻¹. researchgate.net

The following table summarizes computationally predicted properties for representative dinuclear copper(II) carboxylate complexes.

| Property | Computational Method | Predicted Value/Result | Experimental Correlation | Reference(s) |

| IR Frequencies | DFT | Calculation of ν_asym(COO⁻) and ν_sym(COO⁻). | Confirms bridging bidentate coordination mode via Δν. | nih.govnih.gov |

| UV-Vis Transitions | TD-DFT | Predicts d-d transitions (~700 nm) and LMCT (~375 nm). | Matches absorption bands in the experimental spectrum. | nih.gov |

| Magnetic Susceptibility | Broken-Symmetry DFT | Calculates the exchange coupling constant, J (~ -300 cm⁻¹). | Fits experimental magnetic susceptibility vs. temperature data. | mdpi.comresearchgate.net |

| EPR g-values | DFT | Predicts g∥ (~2.17-2.20) and g⊥ (~2.07-2.08). | Correlates with values obtained from EPR spectroscopy. |

Analytical Methodologies Utilizing Cupric Butyrate

Colorimetric Detection Methods Involving Copper Butyrate (B1204436) Formation

Colorimetric methods offer a practical approach for the quantitative determination of butyric acid by exploiting the formation of a colored species upon reaction with copper(II) ions. Historically, these methods have been developed as more rapid alternatives to traditional techniques for analyzing volatile fatty acids asm.orgslideshare.net. The fundamental principle involves the conversion of butyric acid into its copper salt, which then exhibits a distinct color when dissolved in an appropriate organic solvent.

The quantification of butyric acid using colorimetric methods based on copper butyrate formation typically follows a well-established principle, often referred to as Agulhon's test or its modifications asm.orgslideshare.net. The core of this methodology involves the reaction of butyric acid with a copper(II) salt in an acidic medium. This reaction yields cupric butyrate, which possesses a characteristic solubility profile and imparts a distinct color to organic solvents.

The process generally involves the following steps:

Salt Formation : Butyric acid is reacted with a copper(II) reagent, often copper(II) chloride in hydrochloric acid, to form this compound asm.org.

Extraction : The formed this compound is then extracted from the aqueous solution into an immiscible organic solvent. Historically, ether was used, but chloroform (B151607) has been found to be a more satisfactory solvent, reducing the incidence of precipitate formation that can invalidate the test asm.org.

Color Development : The this compound, now dissolved in the organic solvent, imparts a blue color to the extract asm.orgslideshare.net.

Quantification : The intensity of this blue color is directly proportional to the concentration of butyric acid in the original sample. By comparing the color intensity of the sample extract to that of standard solutions of known butyric acid concentrations, the amount of butyric acid in the unknown sample can be determined asm.orgslideshare.net.

This colorimetric approach provides a relatively rapid means of analysis, making it useful when dealing with a large number of samples or when time is a critical factor, as opposed to more time-consuming distillation and titration methods asm.org. The sensitivity of the method can be adjusted by altering solution concentrations and reagent volumes, with detection limits around 20 mg of butyric acid reported asm.org.

The accuracy and reliability of colorimetric methods involving copper butyrate formation are significantly influenced by the careful selection and optimization of reagents and reaction conditions. Several factors have been identified as critical for achieving reproducible and accurate results.

Reagents:

Copper Source : Copper(II) chloride (CuCl₂·2H₂O) is commonly used as the source of copper(II) ions. It is typically prepared as a reagent by dissolving a specific quantity (e.g., 85.26 grams) in 1000 cc of 1 N hydrochloric acid (HCl) asm.org. Other copper salts, such as cupric sulfate (B86663), have been explored but copper chloride in an acidic medium appears to be a standard choice for this particular assay asm.org.

Solvent : Chloroform is the preferred organic solvent for extracting the this compound complex due to its ability to minimize the formation of precipitates, which can interfere with color development and measurement. Ether has been noted as a less satisfactory alternative in this regard asm.org.

Acidic Medium : The reaction is conducted in an acidic environment, typically maintained by the hydrochloric acid used in the copper reagent. The pH of the solution plays a role in the stability and color intensity of the copper complex asm.org.

Optimization of Reaction Conditions:

Acidity Control : The concentration of hydrochloric acid is a critical parameter. Studies have shown that increasing the HCl concentration can decrease the color intensity, suggesting an optimal range for acidity to maximize the color yield relative to butyric acid concentration asm.org. For instance, higher HCl concentrations have been observed to decrease the apparent percentage of butyric acid asm.org.

Copper Concentration : The quantity of copper salt used directly impacts the color intensity. Adjusting the volume of the copper chloride-hydrochloric acid reagent can be employed to enhance sensitivity or to match color intensities in the higher concentration ranges asm.org.

Solvent Extraction Efficiency : The efficiency of extracting the copper butyrate into the organic phase is crucial. This is typically achieved by vigorous shaking of the mixture after adding the solvent, allowing sufficient time for maximum color development in the chloroform layer before separation asm.org.